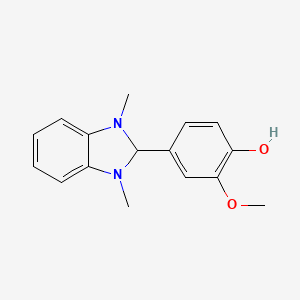![molecular formula C14H16BrNO B5512923 3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B5512923.png)
3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C14H16BrNO It is characterized by the presence of a bromophenyl group attached to an amino group, which is further connected to a dimethylcyclohexenone ring
Aplicaciones Científicas De Investigación
3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the following steps:
Amination: The brominated phenyl compound is then reacted with an amine to form the corresponding aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with a suitable cyclohexenone precursor under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the cyclohexenone ring can participate in various biochemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 3-[(2-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- 3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Uniqueness
3-[(2-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro-analogues. The bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets.
Propiedades
IUPAC Name |
3-(2-bromoanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIGIRMEIIMLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5512846.png)
![[4-(1-naphthoylamino)phenyl]acetic acid](/img/structure/B5512852.png)
![methyl 2-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5512866.png)

![2-[N'-(4-ethoxyphenyl)carbamimidoyl]-1,1-dimethylguanidine](/img/structure/B5512876.png)

![({4-ethyl-5-[1-(3-pyridin-3-ylpropanoyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5512891.png)

![2-{2-[2-(2-methoxyethyl)-4-morpholinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5512913.png)
![ethyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate](/img/structure/B5512925.png)


![4-{[(2-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5512940.png)
![N-{(E)-[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512942.png)
